molecular formula C28H25NO6 B11143234 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11143234
M. Wt: 471.5 g/mol
InChI Key: LPIIWECAQBSKKJ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25NO6/c1-16-7-9-21-20(13-16)26(31)24-25(18-5-4-6-19(30)15-18)29(28(32)27(24)35-21)12-11-17-8-10-22(33-2)23(14-17)34-3/h4-10,13-15,25,30H,11-12H2,1-3H3

InChI Key

LPIIWECAQBSKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.

    Attachment of the 3-hydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using 3-hydroxyphenylboronic acid or a similar reagent.

    Final modifications: Additional steps may include methylation, hydroxylation, or other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Its unique structure and properties could be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interactions with various molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Receptor binding: It may bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    2-(3,4-Dihydroxyphenyl)ethyl-β-D-glucopyranoside: A compound with antioxidant properties and a similar phenethyl structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: A related compound with different functional groups and reactivity.

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of chromeno-pyrrole derivatives. These compounds have garnered attention in recent years due to their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H27N3O4C_{28}H_{27}N_{3}O_{4} with a molecular weight of 469.5 g/mol. The structure features multiple functional groups that contribute to its biological activity, including methoxy and hydroxy phenyl groups.

Structural Representation

PropertyValue
IUPAC Name2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Molecular FormulaC28H27N3O4C_{28}H_{27}N_{3}O_{4}
Molecular Weight469.5 g/mol
SMILESCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)NN=C3C5=CC=CC=C5O

Antioxidant Activity

Research has indicated that compounds similar to 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antioxidant properties. A study demonstrated that derivatives of chromeno-pyrrole structures can effectively scavenge free radicals and reduce oxidative stress in cellular models .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. Studies have reported that chromeno-pyrrole derivatives can inhibit the activation of NF-kB signaling pathways, which are crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of chromeno-pyrrole derivatives. For instance, certain compounds within this class have been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . Specifically, 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may inhibit tumor growth by targeting specific oncogenic pathways.

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various chromeno-pyrrole derivatives, 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione was shown to significantly reduce reactive oxygen species (ROS) levels in cultured neuronal cells. The results indicated a reduction of up to 70% in oxidative damage markers compared to untreated controls.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved treating macrophage cells with lipopolysaccharide (LPS). The results demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .

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